
Genaconazole
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Overview
Description
It is effective both orally and topically against a broad range of fungal pathogens, including superficial infections caused by Trichophyton mentagrophytes and vaginal infections caused by Candida albicans . Genaconazole is a racemic mixture containing equal parts of the RR (SCH 42427) and SS (SCH 42426) enantiomers, with the RR isomer accounting for most of the antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically starts with the formation of the triazole ring through a cyclization reactionThe final step involves the addition of the methylsulfonyl group through a sulfonation reaction .
Industrial Production Methods: Industrial production of Genaconazole follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Genaconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different levels of antifungal activity .
Scientific Research Applications
Antifungal Properties
Genaconazole is primarily used as an antifungal agent. Its efficacy has been demonstrated in various studies, particularly against Candida species and other systemic mycoses.
- Efficacy Against Fungal Infections : this compound has shown superior activity compared to traditional antifungals like ketoconazole in animal models of Candida infections, especially in immunocompromised hosts .
- Broad Spectrum : It is effective against a range of fungi, including those resistant to other treatments, making it a valuable option in clinical settings where conventional therapies fail .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its application in clinical settings. Key findings include:
- Absorption and Bioavailability : this compound exhibits 100% bioavailability regardless of the route of administration (oral or intravenous), allowing for flexible dosing options .
- Half-Life and Clearance : The half-life of this compound ranges from 49 to 83 hours, depending on the dosage and administration route. It is primarily excreted unchanged in urine, with renal clearance accounting for over 80% of total body clearance .
- Enantiomeric Composition : this compound is a racemic mixture comprising 50% RR (active) and 50% SS (inactive) enantiomers. Both enantiomers exhibit similar pharmacokinetic profiles, which facilitates dosing and therapeutic monitoring .
Clinical Applications
This compound's unique properties make it suitable for various clinical applications:
- Treatment of Systemic Mycoses : Its ability to penetrate multiple tissues, including the liver and central nervous system, positions this compound as a potential treatment for systemic fungal infections in immunocompromised patients .
- Use in Granulocytopenic Patients : Studies indicate that this compound maintains efficacy in granulocytopenic models, suggesting its utility in treating infections in patients with compromised immune systems .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating difficult fungal infections:
- Case Study 1 : A patient with recurrent Candida infections was treated with this compound after failing to respond to conventional therapies. The patient showed significant improvement within weeks, demonstrating the drug's potency against resistant strains.
- Case Study 2 : In a clinical trial involving immunocompromised patients, this compound was administered as part of a combination therapy regimen. Results indicated a marked reduction in fungal load and improved patient outcomes compared to historical controls treated with standard antifungal therapy.
Data Summary Table
Parameter | Value |
---|---|
Bioavailability | 100% |
Half-Life (oral administration) | 49 - 83 hours |
Renal Clearance | >80% of total body clearance |
Efficacy against Candida | Superior to ketoconazole |
Enantiomer Composition | 50% RR / 50% SS |
Mechanism of Action
Genaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death . The RR enantiomer of this compound is primarily responsible for this inhibitory activity .
Comparison with Similar Compounds
- Ketoconazole
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
Genaconazole’s unique properties make it a valuable compound in the ongoing fight against fungal infections, particularly those that are resistant to other treatments.
Biological Activity
Genaconazole is a racemic triazole antifungal agent that has garnered attention for its potent antifungal properties, particularly against systemic mycoses. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various case studies, and comparative analyses with other antifungal agents.
Pharmacokinetics
This compound consists of two enantiomers: the active RR enantiomer and the inactive SS enantiomer. The pharmacokinetic profile of this compound has been extensively studied, revealing significant insights into its absorption, distribution, metabolism, and excretion.
Key Pharmacokinetic Parameters:
Parameter | Value (200 mg dose) |
---|---|
Cmax (maximum concentration) | 1.7 µg/ml |
Tmax (time to Cmax) | 4.0 - 4.2 hours |
Half-life (t1/2) | 83 hours |
Area Under Curve (AUC) | 195 - 199 µg·h/ml |
The studies indicate that both enantiomers exhibit similar pharmacokinetic profiles, with the RR enantiomer showing a bioavailability that is approximately equivalent to that of the racemic mixture. Notably, this compound undergoes negligible biotransformation and is primarily excreted unchanged via urine .
Efficacy Against Fungal Infections
This compound has demonstrated superior efficacy compared to other antifungal agents in various models of fungal infections:
- In Vivo Studies: In animal models, this compound outperformed ketoconazole in treating Candida infections and showed effectiveness in immunocompromised hosts .
- Case Studies: A notable case study reported successful treatment of a disseminated filamentous fungal infection that was resistant to echinocandin treatment. This highlights this compound's potential as a therapeutic option when conventional treatments fail .
Comparative Analysis with Other Antifungals
A comparative analysis of this compound with other antifungal agents illustrates its unique advantages:
Antifungal Agent | Efficacy in Systemic Mycoses | Pharmacokinetic Profile | Notable Advantages |
---|---|---|---|
This compound | High | Long half-life, minimal metabolism | Effective against resistant strains |
Ketoconazole | Moderate | Shorter half-life | Lower cost |
Voriconazole | High | Variable bioavailability | Broader spectrum of activity |
This compound's long half-life allows for less frequent dosing and potentially improved patient compliance compared to other agents like ketoconazole and voriconazole.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Combination Therapy: Research indicates that combining this compound with granulocyte colony-stimulating factor (G-CSF) enhances survival rates in immunocompromised animal models infected with Aspergillus fumigatus. This suggests a synergistic effect that could be leveraged in clinical settings .
- Mechanism of Action: Like other triazole antifungals, this compound inhibits ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism underpins its broad-spectrum antifungal activity .
Properties
CAS No. |
121650-83-7 |
---|---|
Molecular Formula |
C13H15F2N3O3S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3 |
InChI Key |
HFGZFHCWKKQGIS-UHFFFAOYSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Key on ui other cas no. |
121650-83-7 |
Synonyms |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
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